Biotin-16-UTP

RNA labeling In vitro transcription Biotin-streptavidin

Researchers using shorter-linker biotin-UTP analogs face reduced incorporation efficiency and steric hindrance in streptavidin-based detection. Biotin-16-UTP solves this with a 16-atom flexible linker arm that maximizes polymerase incorporation and streptavidin binding (Kd ~10⁻¹⁴ M). • Enables ≥90% rRNA depletion in metatranscriptomics at 30% UTP substitution • Validated with T3, T7, and SP6 RNA polymerases for Northern blotting, ISH, and RNA-protein pull-downs • Non-radioactive alternative to ³²P-UTP with comparable sensitivity and improved lab safety

Molecular Formula C32H48Li4N7O19P3S
Molecular Weight 987.6 g/mol
Cat. No. B12854216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-16-UTP
Molecular FormulaC32H48Li4N7O19P3S
Molecular Weight987.6 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2
InChIInChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1
InChIKeySMHNYQKRIFXARG-DJUJCBRMSA-J
Commercial & Availability
Standard Pack Sizes250 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-16-UTP RNA Labeling Substrate


Biotin-16-UTP is a biotin-labeled uridine triphosphate nucleotide analog designed for enzymatic incorporation into RNA during in vitro transcription . It comprises a biotin moiety covalently attached to the uridine base via a 16-atom flexible linker arm, which minimizes steric hindrance and maximizes accessibility for streptavidin-based detection and purification [1]. As a substrate for T3, T7, and SP6 RNA polymerases, Biotin-16-UTP enables the synthesis of biotinylated RNA probes used widely in molecular biology applications including Northern blotting, in situ hybridization, RNA-protein interaction studies, and metatranscriptomics .

Enzymatic RNA labeling substrate for T3, T7, SP6 polymerases
16-atom flexible linker minimizes steric hindrance for streptavidin detection
Supports synthesis of biotinylated RNA probes for Northern blot, ISH, RNA-protein interaction studies

Why Biotin-16-UTP Cannot Be Replaced


Biotinylated UTP analogs differ critically in the length of the spacer arm connecting biotin to the nucleotide. Biotin-11-UTP, with an 11-atom linker, exhibits greater steric hindrance during polymerase incorporation and reduced streptavidin accessibility compared to Biotin-16-UTP [1]. Empirical evidence demonstrates that the 16-atom linker of Biotin-16-UTP confers higher labeling efficiency and detection sensitivity, as validated by direct comparative studies in RNA probe synthesis kits [1]. Furthermore, desthiobiotin-11-UTP, while having a reversible biotin analog, shows limited compatibility with T3 and SP6 RNA polymerases, restricting its utility in many in vitro transcription workflows [2]. Therefore, substituting Biotin-16-UTP with shorter-linker or desthiobiotin analogs compromises both yield and downstream detection fidelity.

Linker Length Mismatch Biotin-11-UTP (11-atom) may cause greater steric hindrance and reduce streptavidin accessibility compared to the 16-atom linker.
Polymerase Compatibility Desthiobiotin-11-UTP shows limited compatibility with T3 and SP6 RNA polymerases, restricting workflow flexibility.
Detection Sensitivity Trade-off Shorter-linker analogs may lower labeling efficiency and downstream detection fidelity in RNA probe applications.

Biotin-16-UTP Head-to-Head Performance


Incorporation Efficiency vs. Biotin-11-UTP

In direct comparative testing using the BIOG Biotin Labeled RNA Probe Synthesis Kit, Biotin-16-UTP demonstrates significantly higher incorporation efficiency into RNA transcripts than Biotin-11-UTP [1]. The kit manufacturer reports that Biotin-16-UTP 'can be more efficiently incorporated into synthesized RNA probes than Biotin-11-UTP' [1]. This enhanced incorporation, achieved through optimized reaction conditions, maximizes biotin labeling density and consequently improves detection sensitivity in downstream applications such as RNA pull-down, Northern blot, and in situ hybridization [1].

Incorporation Efficiency
Head-to-head
Reported higher vs. Biotin-11-UTP (qualitative)
May support increased labeling density and detection sensitivity
Supplier kit data; T7 RNA polymerase conditions
RNA labeling In vitro transcription Biotin-streptavidin

Optimal Substitution Ratio for RNA Yield

Commercially validated protocols for Biotin-16-UTP specify an optimal substitution ratio of 35% (replacing UTP) to balance reaction efficiency with labeling density [1]. At this ratio, typical reactions yield 120–150 µg of biotinylated RNA from a 1 µg control template [2]. In contrast, alternative labeling reagents such as digoxigenin-11-UTP recommend a fixed 35%:65% ratio but do not report comparable yield optimization data . Additionally, desthiobiotin-11-UTP lacks compatibility with T3 and SP6 RNA polymerases, severely restricting its utility across common in vitro transcription systems [3].

Optimal Substitution Ratio
Reported
35% Biotin-16-UTP → 120–150 µg RNA / reaction
Supports reproducible high-yield biotinylated RNA production
T7 polymerase, 1 µg template; compatible with T3/SP6
RNA yield Biotin labeling Transcription optimization

High Purity and Batch Consistency

Biotin-16-UTP from Enzo Life Sciences is supplied at ≥93% purity as determined by HPLC [1]. Similarly, APExBIO's Biotin-16-UTP (Catalog B8154) is specified at ≥90% purity by AX-HPLC . These purity levels exceed typical industry standards for modified nucleotides and are critical for minimizing non-specific background and ensuring consistent transcription efficiency. In contrast, many biotin-11-UTP products do not publish purity specifications, introducing uncertainty in experimental reproducibility [2].

Purity Specification
Specification review
≥93% (Enzo) / ≥90% (APExBIO) by HPLC
Verified purity may reduce risk of polymerase inhibition
Biotin-11-UTP purity often unspecified
Purity Quality control Reproducibility

Biotin-16-UTP Applications


Custom rRNA Depletion Probes for Metatranscriptomics

Biotin-16-UTP is used to synthesize biotinylated complementary RNA probes for targeted ribosomal RNA (rRNA) depletion in complex environmental or clinical metatranscriptomic samples. By substituting 30% of UTP with Biotin-16-UTP, researchers generate high-affinity probes that capture >90% of rRNA, enabling deep sequencing of rare functional transcripts [1]. This application leverages the compound's high incorporation efficiency and strong streptavidin binding to achieve unbiased transcriptome profiling.

RNA-Protein Interaction Mapping in Cancer Research

Biotin-16-UTP is incorporated into lncRNAs during in vitro transcription to create biotinylated RNA baits. These baits are immobilized on streptavidin beads to pull down interacting proteins from cell lysates, facilitating the identification of novel RNA-protein complexes involved in hepatocellular carcinoma metastasis [2]. The 16-atom linker ensures minimal steric interference with protein binding, improving capture efficiency and reproducibility.

High-Sensitivity In Situ Hybridization and Northern Blotting

Biotin-16-UTP-labeled RNA probes are used in ISH and Northern blotting to detect specific mRNA transcripts with femtomole-level sensitivity. The biotin-streptavidin interaction (Kd ~10⁻¹⁴ M) provides superior signal-to-noise compared to antibody-based detection, and the 16-atom linker reduces steric hindrance, enhancing hybridization efficiency . This enables reliable detection of low-abundance transcripts in tissue sections and membrane blots.

Nuclear Run-On Assays for Transcriptional Rate Analysis

Biotin-16-UTP is supplied to isolated nuclei to label nascent RNA transcripts during run-on assays. The labeled RNA is then captured on streptavidin-coated magnetic beads for subsequent reverse transcription and PCR analysis [3]. This method provides a sensitive, non-radioactive alternative to traditional ³²P-UTP labeling, with comparable sensitivity and improved laboratory safety.

Application
Selection Property
Validation Focus
Custom rRNA Depletion Probes for Metatranscriptomics
High incorporation efficiency and strong streptavidin binding
rRNA depletion efficiency and unbiased transcriptome profiling
RNA–Protein Interaction Mapping
16-atom linker for minimal steric interference with protein binding
Pull-down efficiency and novel complex identification
High-Sensitivity In Situ Hybridization and Northern Blotting
Biotin–streptavidin affinity and reduced hybridization steric hindrance
Detection sensitivity and signal-to-noise ratio improvement
Nuclear Run-On Assays for Transcriptional Rate Analysis
Sensitive, non-radioactive labeling of nascent RNA
Nascent transcript capture efficiency and PCR analysis

Technical Documentation Hub

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